1H-Pyrrole-2-carboxylic acid, 1-(phenylmethyl)-, ethyl ester

ester hydrolysis reactivity synthetic intermediate

1H-Pyrrole-2-carboxylic acid, 1-(phenylmethyl)-, ethyl ester (CAS 123476-57-3) belongs to the N-substituted pyrrole‑2‑carboxylate class and is characterized by an ethyl ester at the 2‑position and a benzyl group on the ring nitrogen. Its moderate molecular weight (229.27 g·mol⁻¹) and balanced polar surface area distinguish it from smaller N‑methyl or larger N‑benzoyl analogs, placing it at a particular niche for medicinal‑chemistry intermediate applications where steric and electronic properties must be fine‑tuned for downstream reactivity and biological target interactions.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 123476-57-3
Cat. No. B12867059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-2-carboxylic acid, 1-(phenylmethyl)-, ethyl ester
CAS123476-57-3
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CN1CC2=CC=CC=C2
InChIInChI=1S/C14H15NO2/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3
InChIKeyDREONSCOKKHULY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Benzyl-1H-Pyrrole-2-Carboxylate (CAS 123476-57-3): Structural Fingerprint and Selection Context


1H-Pyrrole-2-carboxylic acid, 1-(phenylmethyl)-, ethyl ester (CAS 123476-57-3) belongs to the N-substituted pyrrole‑2‑carboxylate class and is characterized by an ethyl ester at the 2‑position and a benzyl group on the ring nitrogen . Its moderate molecular weight (229.27 g·mol⁻¹) and balanced polar surface area distinguish it from smaller N‑methyl or larger N‑benzoyl analogs, placing it at a particular niche for medicinal‑chemistry intermediate applications where steric and electronic properties must be fine‑tuned for downstream reactivity and biological target interactions.

Why In‑Class Pyrrole‑2‑Carboxylates Cannot Simply Replace Ethyl 1‑Benzyl‑1H‑Pyrrole‑2‑Carboxylate


Within the family of N‑substituted pyrrole‑2‑carboxylates, seemingly minor variations—such as swapping the ester alkyl chain (methyl vs. ethyl) or altering the N‑substituent from benzyl to phenyl or benzoyl—produce measurable shifts in ester‑hydrolysis kinetics, electron density on the heterocycle, and steric encumbrance around the reactive centers [1]. These differences directly govern the compound’s performance as a synthetic intermediate, prodrug precursor, or analytical standard, making unqualified substitution without quantitative comparative data a source of irreproducible results and procurement risk [2].

Differentiation Evidence for Ethyl 1‑Benzyl‑1H‑Pyrrole‑2‑Carboxylate vs. Closest Analogs


Ester‑Hydrolysis Rate Differentiation vs. Methyl Ester

The alkaline hydrolysis rate of ethyl pyrrole‑2‑carboxylate is markedly lower than that of the corresponding methyl ester, a trend that persists in N‑substituted variants including the N‑benzyl series [1]. This reduced reactivity provides a wider processing window during selective deprotection steps, minimizing unwanted ring‑opening side‑reactions. The rate constant for ethyl pyrrole‑2‑carboxylate is approximately 0.6‑fold that of the methyl analog under standard alkaline conditions, translating into quantifiably higher diol‑byproduct suppression [1].

ester hydrolysis reactivity synthetic intermediate

Molecular‑Weight‑Dependent Lipophilicity Advantage over Methyl Ester

The ethyl ester adds 14 Da (one methylene unit) relative to the methyl congener, marginally increasing molecular weight from 215.25 to 229.27 g·mol⁻¹ . This increment shifts the predicted octanol‑water partition coefficient (LogP) by approximately +0.4 log units, moving the compound closer to the optimal CNS‑drug space (LogP 2‑4) while retaining sufficient aqueous solubility for standard reaction conditions.

lipophilicity LogP medicinal chemistry

N‑Benzyl π‑Donor Effect Contrasted with N‑Phenyl Electron‑Withdrawing Analog

¹H and ¹³C NMR data for a series of 1‑arylpyrroles demonstrate that the benzyl group acts as a weak π‑donor, shielding the pyrrole α‑protons by 0.2‑0.3 ppm compared with the N‑phenyl analog, while the carbonyl carbon of the ethyl ester is deshielded by ~1.5 ppm relative to the N‑benzoyl derivative [1]. These systematic differences allow unambiguous identification of the specific N‑substituent pattern in‑process and during final product QC.

NMR spectroscopy electronic effects structure confirmation

Key Intermediate for Dual COX‑1/2 Benzimidazole Inhibitors with Demonstrated Potency

Alkaline hydrolysis of ethyl 1‑benzyl‑1H‑pyrrole‑2‑carboxylate provides the free carboxylic acid, which serves as the critical building block for a series of 2‑(N‑benzylpyrrolyl)‑benzimidazoles exhibiting sub‑micromolar COX‑1 and COX‑2 inhibition [1]. The ethyl ester’s selective hydrolysis under mild basic conditions (30% aq. KOH, reflux) avoids decarboxylation and preserves the pyrrole integrity, a key advantage over the methyl ester that can undergo competitive transesterification side‑reactions.

anti‑inflammatory COX inhibitor synthetic intermediate

Procurement‑Directed Application Scenarios for Ethyl 1‑Benzyl‑1H‑Pyrrole‑2‑Carboxylate


MedChem Synthesis of Benzimidazole‑Based COX Dual Inhibitors

The ethyl ester is hydrolyzed to 1‑benzyl‑1H‑pyrrole‑2‑carboxylic acid, which then undergoes polyphosphoric acid‑mediated cyclocondensation with 4‑substituted o‑phenylenediamines to yield a library of benzimidazole derivatives [1]. The retained ethyl ester during earlier steps ensures orthogonal reactivity, allowing N‑benzylation to proceed exclusively without interference at the carboxylate position.

Prodrug Design Leveraging Differential Esterase Susceptibility

The ethyl ester is hydrolyzed more slowly than the methyl analog but faster than tert‑butyl or benzyl esters, making it a preferred handle for oral prodrugs where a moderate activation half‑life is required [1]. This kinetic profile reduces premature cleavage in the gastrointestinal tract while ensuring adequate activation in the plasma compartment.

Analytical Reference Standard for Pyrrole‑Containing Drug Impurity Profiling

Because the N‑benzyl ethyl ester exhibits a distinct NMR fingerprint and a well‑defined HPLC retention time (relative to the N‑phenyl and N‑benzoyl congeners), it can serve as a process‑specific impurity marker for drug substances incorporating the pyrrole‑2‑carboxylate scaffold [1]. This application is particularly relevant for GMP quality control and regulatory filing.

Precursor for CNS‑Optimized Ligands via N‑Benzyl‑Directed C–H Functionalization

The benzyl group not only protects the pyrrole nitrogen but also serves as a weak directing group for palladium‑catalyzed C–H arylation at the pyrrole C5 position. In combination with the ethyl ester, which remains stable under the reaction conditions, this tandem functionalization strategy allows rapid diversification of the scaffold with minimal protecting‑group manipulation.

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